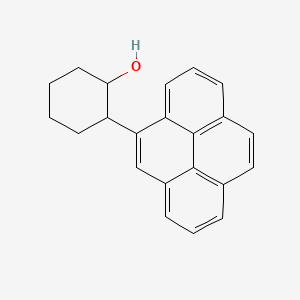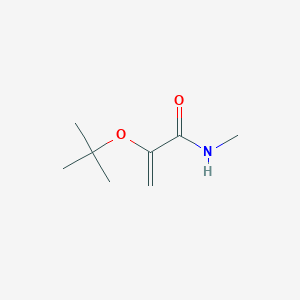![molecular formula C14H15Cl2N B14318740 1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride CAS No. 113700-10-0](/img/structure/B14318740.png)
1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride is an organic compound that features a pyridinium ion with a chloromethyl group attached to a methylphenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride typically involves the reaction of 4-methylbenzyl chloride with 3-methylpyridine in the presence of a chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-Methylbenzyl chloride} + \text{3-Methylpyridine} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a pure form.
化学反应分析
Types of Reactions
1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridinium compounds, while oxidation and reduction reactions may produce different oxidized or reduced derivatives.
科学研究应用
1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are the subject of ongoing research.
相似化合物的比较
Similar Compounds
1-[Chloro(4-methylphenyl)methyl]-pyridin-1-ium chloride: Similar structure but lacks the methyl group on the pyridine ring.
1-[Chloro(4-methylphenyl)methyl]-3-ethylpyridin-1-ium chloride: Similar structure but has an ethyl group instead of a methyl group on the pyridine ring.
1-[Chloro(4-methylphenyl)methyl]-3-methylquinolinium chloride: Similar structure but has a quinoline ring instead of a pyridine ring.
Uniqueness
1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride is unique due to its specific combination of functional groups and structural features
属性
| 113700-10-0 | |
分子式 |
C14H15Cl2N |
分子量 |
268.2 g/mol |
IUPAC 名称 |
1-[chloro-(4-methylphenyl)methyl]-3-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C14H15ClN.ClH/c1-11-5-7-13(8-6-11)14(15)16-9-3-4-12(2)10-16;/h3-10,14H,1-2H3;1H/q+1;/p-1 |
InChI 键 |
KAHIDDNUUQTPTK-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(C=C1)C([N+]2=CC=CC(=C2)C)Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




mercury](/img/no-structure.png)






